Aspartyl-alanyl-diketopiperazine

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

generated by cleavage and cyclization from the N-terminus of human albumin during the preparation of commercial serum albumin product

Structure

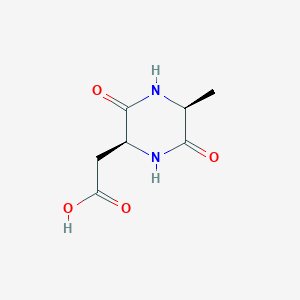

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLCUCVJZVRNDC-IMJSIDKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110954-19-3 |

Source

|

| Record name | Aspartyl-alanyl-diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110954193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartyl-alanyl-diketopiperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14940 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARTYL-ALANYL-DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9CHM391D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Aspartyl-alanyl-diketopiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide, has garnered significant interest within the scientific community for its immunomodulatory properties. This technical guide provides a comprehensive overview of the fundamental physicochemical and biological characteristics of DA-DKP. It includes a compilation of its quantitative properties, detailed experimental protocols for its synthesis and biological evaluation, and a visual representation of its proposed signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of immunology, drug discovery, and development.

Physicochemical Properties

This compound, systematically named 2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid, is a small molecule with the chemical formula C₇H₁₀N₂O₄.[1] It belongs to the class of organic compounds known as alpha amino acids and derivatives.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 186.17 g/mol | PubChem[1] |

| IUPAC Name | 2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | PubChem[1] |

| SMILES | C[C@H]1C(=O)N--INVALID-LINK--CC(=O)O | PubChem[1] |

| InChIKey | RVLCUCVJZVRNDC-IMJSIDKUSA-N | PubChem[1] |

| Water Solubility | 9.14 mg/mL (Predicted) | DrugBank[2] |

| logP | -1.4 (Predicted) | DrugBank[2] |

| pKa (Strongest Acidic) | 4.02 (Predicted) | DrugBank[2] |

| pKa (Strongest Basic) | -4.5 (Predicted) | DrugBank[2] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | DrugBank[2] |

| Rotatable Bond Count | 2 | PubChem |

Synthesis and Formulation

Experimental Protocol: Synthesis of this compound

The synthesis of diketopiperazines can be achieved through the cyclization of dipeptide precursors. A common method involves the thermal cyclization of a dipeptide ester. The following protocol is a representative method adapted from procedures for similar diketopiperazines.[2][3]

Materials:

-

L-Aspartyl-L-alanine methyl ester

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hexane

-

Vacuum oven

Procedure:

-

Dissolve L-Aspartyl-L-alanine methyl ester in DMSO in a round-bottom flask.

-

Heat the solution with stirring at approximately 80°C for 8 hours to facilitate intramolecular cyclization.

-

After cooling to room temperature, precipitate the product by adding the reaction mixture to a solution of acetone and hexane.

-

Collect the white precipitate by filtration.

-

Wash the precipitate with a mixture of acetone and hexane.

-

Dry the final product, this compound, in a vacuum oven at 100°C.

Solubility and Formulation

This compound exhibits good solubility in DMSO, reaching concentrations of 100 mg/mL (537.14 mM) with the aid of sonication.[4] For in vivo studies, a common formulation involves dissolving the compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a concentration of 4 mg/mL (21.49 mM), which may also require sonication.[4]

Biological Activity and Mechanism of Action

This compound is recognized as an immunomodulatory molecule.[4] Its primary mechanism of action involves the induction of T-lymphocyte anergy, a state of functional unresponsiveness to antigenic stimulation.[5] This effect is characterized by a significant reduction in the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), by activated T-cells.

Signaling Pathway

The induction of T-cell anergy by this compound is thought to involve the modulation of intracellular signaling cascades that are critical for T-cell activation. While the precise molecular targets are still under investigation, the pathway is believed to interfere with the signals downstream of the T-cell receptor (TCR) engagement, leading to a hyporesponsive state. A proposed signaling pathway is depicted in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Immunomodulator: A Technical Guide to Aspartyl-alanyl-diketopiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartyl-alanyl-diketopiperazine (DA-DKP) is a cyclic dipeptide with significant immunomodulatory properties. This technical guide provides an in-depth overview of its primary natural source, formation, and biological activity. Quantitative data from commercial human serum albumin (HSA) preparations are presented, along with detailed experimental protocols for its quantification and the assessment of its effects on T-lymphocyte cytokine production. Furthermore, a diagram of the key signaling pathway modulated by DA-DKP is provided to facilitate a deeper understanding of its mechanism of action. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this endogenous molecule.

Natural Source and Formation

The sole documented natural source of this compound is the cleavage and subsequent cyclization of the N-terminal dipeptide (Asp-Ala) from human serum albumin (HSA).[1][2] This process can occur during the commercial preparation and storage of HSA solutions.[2] The formation is initiated by the cleavage of the Asp-Ala dipeptide from the albumin protein, which then spontaneously cyclizes to form the stable diketopiperazine ring structure.

Quantitative Analysis of DA-DKP in Human Serum Albumin

Studies have quantified the concentration of DA-DKP in various commercial HSA preparations, revealing its presence in micromolar ranges. This intrinsic component of HSA solutions may contribute to their overall therapeutic and immunomodulatory effects.

Table 1: Concentration of this compound in Commercial Human Serum Albumin Preparations

| HSA Preparation Source | DA-DKP Concentration (μM) |

| Commercial HSA Source 1 | 42.0 |

| Commercial HSA Source 2 | 55.3 |

| Commercial HSA Source 3 | 68.1 |

| Commercial HSA Source 4 | 70.2 |

| Commercial HSA Source 5 | 75.4 |

| Commercial HSA Source 6 | 79.6 |

Data extracted from a study analyzing six different commercial HSA preparations.[3]

Biological Activity: Immunomodulation

DA-DKP exhibits notable immunomodulatory activity, primarily through its effects on T-lymphocytes. It has been shown to significantly inhibit the production of pro-inflammatory cytokines, specifically interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), by activated T-cells.[2][3] This suggests a role for DA-DKP in downregulating inflammatory responses.

Signaling Pathway

The immunomodulatory effects of DA-DKP are mediated through a specific intracellular signaling cascade in T-lymphocytes. Exposure of T-cells to DA-DKP leads to an increase in the active form of the GTPase Rap1.[1][2] The activation of Rap1, in turn, leads to a decrease in the phosphorylation of the transcription factors ATF-2 (activating transcription factor-2) and c-Jun.[1][2] The reduced activation of these transcription factors results in the diminished expression of the genes encoding for IFN-γ and TNF-α. This pathway is implicated in T-lymphocyte anergy, a state of immune unresponsiveness.[1][4]

Caption: Signaling pathway of this compound in T-lymphocytes.

Experimental Protocols

Quantification of DA-DKP in Human Serum Albumin

This protocol describes the quantification of DA-DKP from HSA solutions using liquid chromatography-mass spectrometry (LC-MS).

A. Sample Preparation:

-

Filter the HSA solution through a centrifugal filter with a molecular weight cutoff that retains albumin but allows for the passage of small molecules like DA-DKP.

-

Collect the filtrate containing the low-molecular-weight fraction.

B. Liquid Chromatography:

-

Column: Use an anion exchange column.

-

Mobile Phase: Employ a gradient elution with a suitable buffer system (e.g., ammonium (B1175870) acetate).

-

Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.

-

Injection Volume: Inject a defined volume of the prepared filtrate.

C. Mass Spectrometry:

-

Ionization Mode: Utilize negative electrospray ionization (ESI-).[3]

-

Detection: Monitor for the specific mass-to-charge ratio (m/z) of DA-DKP.

-

Quantification: Generate a standard curve using a synthetic DA-DKP standard of known concentrations to quantify the amount in the samples.[3]

Caption: Workflow for the quantification of DA-DKP from HSA solutions.

Assay for Immunomodulatory Activity

This protocol outlines a method to assess the effect of DA-DKP on cytokine production by activated T-lymphocytes.

A. Cell Culture:

-

Culture human peripheral blood mononuclear cells (PBMCs) or a cloned T-lymphocyte cell line in an appropriate culture medium.[3]

B. T-Cell Activation and Treatment:

-

Activate the T-cells using a suitable stimulus, such as anti-CD3/CD28 antibodies or a specific antigen for the T-cell line.[3]

-

Concurrently, treat the activated T-cells with varying concentrations of synthetic DA-DKP or the low-molecular-weight filtrate from HSA solutions. Include a vehicle control.

C. Cytokine Quantification:

-

After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatants.

-

Quantify the concentration of IFN-γ and TNF-α in the supernatants using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[3]

D. Analysis:

-

Compare the cytokine levels in the DA-DKP-treated groups to the vehicle control group to determine the extent of inhibition.

Caption: Workflow for assessing the immunomodulatory activity of DA-DKP.

Conclusion

This compound, an endogenous cyclic dipeptide derived from human serum albumin, presents a compelling profile as an immunomodulatory agent. Its ability to suppress key pro-inflammatory cytokines through a defined signaling pathway highlights its potential for therapeutic applications in inflammatory and autoimmune disorders. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the scientific and clinical implications of this intriguing molecule.

References

Aspartyl-Alanyl-Diketopiperazine: A Comprehensive Technical Guide on its Discovery, History, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide, has emerged as a molecule of significant interest in the field of immunology and drug development. Initially identified as a component of commercial human serum albumin, its discovery and subsequent investigation have unveiled potent immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on its mechanism of action. Detailed experimental protocols, quantitative analytical data, and visual representations of its signaling pathways are presented to serve as a comprehensive resource for the scientific community.

Introduction

Diketopiperazines (DKPs) are a class of cyclic peptides formed from the condensation of two amino acids. These structurally constrained molecules are found in a variety of natural sources and have garnered attention for their diverse biological activities. This compound, chemically known as (3S,6S)-3-(carboxymethyl)-6-methylpiperazine-2,5-dione, is a specific DKP composed of aspartic acid and alanine (B10760859) residues. Its journey from a constituent of a common biological product to a therapeutic candidate showcases a fascinating trajectory in drug discovery.

Discovery and History

The discovery of this compound is credited to Dr. David Bar-Or, the founder of Ampio Pharmaceuticals.[1] The molecule was identified as the active ingredient in Ampion™, a low molecular weight fraction of commercial human serum albumin (HSA).[1][2] Ampio Pharmaceuticals was formed in 2010 through a merger, with a primary focus on the development of Ampion™ for inflammatory conditions.[2]

The therapeutic potential of this naturally derived molecule led to extensive preclinical and clinical investigations. Notably, Ampion™ has been evaluated in clinical trials for the treatment of severe osteoarthritis of the knee and for respiratory distress associated with COVID-19.[2][3] These investigations have been pivotal in elucidating the compound's anti-inflammatory and immunomodulatory effects. Despite promising early results, the development of Ampion™ has faced challenges, including mixed results in pivotal clinical trials.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₄ | [4] |

| Molecular Weight | 186.17 g/mol | [4] |

| IUPAC Name | (3S,6S)-3-(carboxymethyl)-6-methylpiperazine-2,5-dione | [4] |

| CAS Number | 110954-19-3 | [4] |

| Synonyms | DA-DKP, Ampion, cyclo(Asp-Ala) | [4] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 270 - 272 °C | [5] |

Synthesis and Characterization

The synthesis of diketopiperazines can be achieved through various methods, with the thermal cyclization of a dipeptide being a common approach. For this compound, the synthesis involves the formation of the dipeptide L-aspartyl-L-alanine, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of cyclo(L-Aspartyl-L-alanyl)

Step 1: Synthesis of the Protected Dipeptide The synthesis would begin with the coupling of N-protected L-aspartic acid (with its side-chain carboxyl group also protected) and a C-terminally protected L-alanine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU.

Step 2: Deprotection of the N-terminus The N-terminal protecting group (e.g., Boc or Fmoc) of the dipeptide is selectively removed.

Step 3: Cyclization The deprotected dipeptide is then induced to cyclize, often by heating in a high-boiling point solvent such as dimethyl sulfoxide (B87167) (DMSO) or by using a coupling agent to facilitate the intramolecular amide bond formation. A protocol for a similar diketopiperazine, cyclo(L-aspartyl-L-phenylalanyl), involves dissolving the corresponding dipeptide methyl ester in DMSO and stirring at 80°C for 8 hours.[6]

Step 4: Purification The resulting diketopiperazine is then purified, typically by precipitation and recrystallization, to yield the final product.

Analytical Data

Quantitative analytical data for this compound is crucial for its characterization. While specific experimental spectra for this molecule are not widely published, below is a table summarizing the expected analytical data based on its structure and data from similar compounds.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the α-protons of the aspartyl and alanyl residues, the β-protons of the aspartyl residue, the methyl protons of the alanyl residue, and the amide protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the diketopiperazine ring, the α- and β-carbons of the aspartyl residue, and the α-carbon and methyl carbon of the alanyl residue. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (186.17 g/mol ). Fragmentation patterns would likely involve the loss of CO and cleavage of the diketopiperazine ring. |

Biological Activity and Mechanism of Action

This compound exhibits significant immunomodulatory and anti-inflammatory properties. Its mechanism of action is multifaceted, primarily involving the regulation of T-cell function and the modulation of inflammatory signaling pathways.

Immunomodulation of T-Cells

DA-DKP has been shown to modulate the inflammatory immune response through a molecular pathway implicated in T-lymphocyte anergy.[7] This suggests that the compound can induce a state of non-responsiveness in T-cells, thereby dampening inflammatory responses.

Inhibition of the TLR7 Signaling Pathway

A key aspect of DA-DKP's anti-inflammatory effect is its ability to inhibit the Toll-like receptor 7 (TLR7) signaling pathway. TLR7 is an innate immune receptor that recognizes single-stranded RNA, often of viral origin, and its activation can lead to the production of pro-inflammatory cytokines. By suppressing TLR7 signaling, DA-DKP can reduce the inflammatory cascade.[8][9]

Regulation of CXCL10

The inhibition of the TLR7 pathway by DA-DKP leads to a significant reduction in the production of the pro-inflammatory chemokine CXCL10.[10][11] CXCL10 is a chemoattractant for activated T-cells and natural killer cells, playing a crucial role in the amplification of inflammatory responses. The downregulation of CXCL10 is a critical downstream effect of DA-DKP's mechanism of action.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects.

Experimental Workflows

The investigation of this compound's biological activity typically involves a series of in vitro and in vivo experiments. A generalized workflow for assessing its anti-inflammatory effects is depicted below.

Conclusion

This compound represents a compelling example of a naturally derived molecule with significant therapeutic potential. Its discovery, rooted in the analysis of human serum albumin, has paved the way for extensive research into its anti-inflammatory and immunomodulatory properties. The elucidation of its mechanism of action, centered on the inhibition of the TLR7 signaling pathway and the subsequent reduction of CXCL10, provides a solid scientific basis for its continued investigation. This technical guide consolidates the current knowledge on this compound, offering a valuable resource for researchers and professionals in the field of drug development and immunology. Further studies focused on optimizing its synthesis, defining its pharmacokinetic and pharmacodynamic profiles, and exploring its full therapeutic scope are warranted.

References

- 1. sec.gov [sec.gov]

- 2. dcfmodeling.com [dcfmodeling.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. This compound | C7H10N2O4 | CID 9815453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Interleukin | TargetMol [targetmol.com]

- 8. Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coexpression and interaction of CXCL10 and CD26 in mesenchymal cells by synergising inflammatory cytokines: CXCL8 and CXCL10 are discriminative markers for autoimmune arthropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct Regulation of CXCL10 Production by Cytokines in Human Salivary Gland Ductal and Acinar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Biological Role of Aspartyl-alanyl-diketopiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide derived from the N-terminus of human serum albumin, has emerged as a significant immunomodulatory molecule with therapeutic potential. Marketed as Ampion™, this small molecule has been extensively investigated for its anti-inflammatory properties, particularly in the context of osteoarthritis. This technical guide provides a comprehensive overview of the in vivo biological role of DA-DKP, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental methodologies. The guide is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of this intriguing molecule.

Introduction

Diketopiperazines (DKPs) are a class of cyclic dipeptides found in a variety of natural sources and are known to exhibit a wide range of biological activities, including neuroprotective, antimicrobial, and immunomodulatory effects. This compound (DA-DKP), with the chemical formula C₇H₁₀N₂O₄, is of particular interest due to its role as an endogenous immunomodulator. It is generated from the cleavage and cyclization of the N-terminus of human albumin. This guide focuses on the in vivo functions of DA-DKP, with a primary emphasis on its well-documented anti-inflammatory and immunomodulatory roles.

Immunomodulatory Role of this compound

The primary biological role of DA-DKP investigated in vivo is its ability to modulate the immune response, particularly in inflammatory conditions such as osteoarthritis of the knee.

Mechanism of Action: T-Lymphocyte Anergy

DA-DKP exerts its immunomodulatory effects primarily through the induction of T-lymphocyte anergy. Anergic T-cells are rendered unresponsive to further antigenic stimulation, thereby dampening the inflammatory cascade. This process is initiated by the interaction of DA-DKP with a yet-to-be-fully-characterized receptor on the surface of T-lymphocytes.

Signaling Pathway

The intracellular signaling cascade initiated by DA-DKP involves the activation of the small GTPase Rap1. This leads to a subsequent decrease in the phosphorylation of the transcription factors ATF-2 (Activating Transcription Factor-2) and c-Jun. The reduced activation of these transcription factors results in the suppression of pro-inflammatory cytokine production, notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1]

DA-DKP signaling cascade in T-lymphocytes.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound.

Table 1: Clinical Efficacy of Ampion™ (DA-DKP) in Osteoarthritis of the Knee

| Clinical Trial | Patient Population | Treatment | Primary Endpoint | Results | p-value | Reference |

| AP-003-C (Pooled Data) | Severe Osteoarthritis of the Knee (KL Grade 4) | Single intra-articular injection | Reduction in pain (WOMAC A) vs. Saline | 34.3% reduction at 2 weeks38.1% reduction at 10 weeks36.0% reduction at 12 weeks | 0.0410.006<0.001 | [2] |

| AP-013 | Severe Osteoarthritis of the Knee | Single intra-articular injection | Reduction in pain vs. Saline | Significant reduction in pain | 0.042 (mITT)0.020 (Per Protocol) | [3] |

| AP-013 | Severe Osteoarthritis of the Knee | Single intra-articular injection | Improvement in function vs. Saline | Favorable improvements in function | 0.027 (Per Protocol) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of DA-DKP's biological role.

In Vivo Administration in a Rat Model of Osteoarthritis

This protocol describes the induction of osteoarthritis and subsequent intra-articular administration of DA-DKP in a rat model.

4.1.1. Induction of Osteoarthritis (OA)

The mono-iodoacetate (MIA) induced model is commonly used to replicate OA-like lesions in rats.

-

Animals: Male Wistar rats (200-250 g).

-

Procedure:

-

Anesthetize the rats using isoflurane.

-

Administer a single intra-articular injection of MIA (1 mg in 50 µL of sterile saline) into the right knee joint.

-

The contralateral (left) knee can be injected with sterile saline as a control.

-

Allow the animals to recover and monitor for signs of pain and inflammation.

-

4.1.2. Intra-articular Injection of DA-DKP

-

Test Article: this compound (Ampion™) or synthesized DA-DKP dissolved in sterile saline.

-

Procedure:

-

At a predetermined time point post-MIA induction (e.g., 7 or 14 days), anesthetize the rats.

-

Prepare the injection site by shaving and sterilizing the skin over the right knee joint.

-

Using a 27-gauge needle, perform an intra-articular injection of the DA-DKP solution (e.g., 50 µL) into the joint space.

-

Control groups should receive an equivalent volume of sterile saline.

-

Monitor the animals for changes in pain behavior (e.g., using a von Frey anesthesiometer) and joint swelling over time.

-

At the end of the study, euthanize the animals and collect the knee joints for histological analysis of cartilage integrity.

-

Workflow for in vivo osteoarthritis model.

T-Lymphocyte Proliferation Assay

This assay is used to assess the immunomodulatory effect of DA-DKP on T-cell proliferation.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (as stimulants)

-

This compound (DA-DKP)

-

³H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT)

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Add DA-DKP at various concentrations to the designated wells.

-

Add the T-cell stimulant (e.g., PHA at 5 µg/mL) to all wells except the negative control.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

For the final 18 hours of incubation, add ³H-thymidine (1 µCi/well).

-

Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of proliferation compared to the stimulated control without DA-DKP.

-

Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for the quantification of DA-DKP in plasma or synovial fluid.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Sample Preparation:

-

To 100 µL of plasma or synovial fluid, add an internal standard (e.g., a stable isotope-labeled DA-DKP).

-

Perform protein precipitation by adding 300 µL of acetonitrile (B52724).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for DA-DKP and the internal standard.

-

-

Quantification: Generate a calibration curve using known concentrations of DA-DKP in the same biological matrix to quantify the analyte in the unknown samples.

Other Potential Biological Roles

While the immunomodulatory effects of DA-DKP are the most extensively studied, the broader class of diketopiperazines exhibits other biological activities, suggesting potential avenues for future research on DA-DKP.

Neuroprotection

Several diketopiperazines have demonstrated neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases.[4] The mechanisms are thought to involve anti-inflammatory and anti-apoptotic effects. Further investigation is needed to determine if DA-DKP shares these neuroprotective activities.

Quorum Sensing Inhibition

Diketopiperazines are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[5] This suggests a potential role for DA-DKP as an anti-infective agent that does not directly kill bacteria but rather disarms them.

Conclusion

This compound is a promising endogenous molecule with a well-defined immunomodulatory role, primarily through the induction of T-lymphocyte anergy. Its clinical development as Ampion™ for the treatment of osteoarthritis of the knee has provided significant in vivo data on its efficacy and safety. The underlying mechanism involving the Rap1/ATF-2/c-Jun signaling pathway offers a clear target for understanding its anti-inflammatory effects. While its potential neuroprotective and quorum sensing inhibitory activities remain to be fully explored, the existing body of evidence positions DA-DKP as a molecule of significant interest for future therapeutic development. This guide provides a foundational understanding for researchers and clinicians aiming to further investigate and harness the therapeutic potential of this fascinating cyclic dipeptide.

References

- 1. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-response relationship for exercise on severity of experimental osteoarthritis in rats: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peripheral administration of a novel diketopiperazine, NNZ 2591, prevents brain injury and improves somatosensory-motor function following hypoxia-ischemia in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of novel neuroprotective diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Immunomodulatory Effects of Aspartyl-alanyl-diketopiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartyl-alanyl-diketopiperazine (DA-DKP) is a cyclic dipeptide that has garnered significant interest for its immunomodulatory properties. Arising from the N-terminus of human serum albumin, this small molecule has been identified as a key active component in a low molecular weight fraction of 5% human serum albumin (LMWF-5A), commercially known as Ampion.[1][2] Preclinical and clinical investigations have highlighted its potential in modulating immune responses, particularly in the context of inflammatory conditions such as osteoarthritis. This technical guide provides a comprehensive overview of the core immunomodulatory effects of DA-DKP, with a focus on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Immunomodulatory Mechanism: T-Cell Modulation

The primary immunomodulatory function of this compound lies in its ability to regulate T-lymphocyte activity, thereby tempering inflammatory responses. Research has demonstrated that DA-DKP can significantly reduce the production of key pro-inflammatory cytokines by T-cells, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1] This effect is believed to be central to its therapeutic potential in inflammatory diseases.

Signaling Pathway

The mechanism of action of DA-DKP in T-lymphocytes involves the modulation of a specific intracellular signaling cascade. Evidence suggests that DA-DKP exposure leads to the activation of the small GTPase Rap1.[1] The activation of Rap1 is a critical event that subsequently leads to a decrease in the phosphorylation of the transcription factors ATF-2 (activating transcription factor-2) and c-Jun.[3] These transcription factors are pivotal in the expression of genes encoding for IFN-γ and TNF-α. By downregulating their activation, DA-DKP effectively suppresses the production of these pro-inflammatory cytokines, contributing to a state of T-lymphocyte anergy or hyporesponsiveness.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of DA-DKP, primarily as a component of LMWF-5A, have been quantified in various studies. The following tables summarize the key findings.

Table 1: Effect of LMWF-5A on Pro-inflammatory Cytokine Production by LPS-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Treatment | Result | Reference |

| TNF-α | LMWF-5A | Significant Inhibition | [4] |

| IL-1β | LMWF-5A | Significant Inhibition | [4] |

| IL-12 | LMWF-5A | Significant Inhibition | [4] |

Table 2: Clinical Efficacy of Ampion (LMWF-5A) in Osteoarthritis of the Knee

| Endpoint | Ampion Treatment Group | Saline Control Group | p-value | Reference |

| Reduction in Pain (WOMAC A) | Significant Reduction | Less Reduction | 0.042 | [5] |

| Improvement in Function (WOMAC C) | Favorable Trend | - | - | [5] |

Note: The clinical data reflects the effects of LMWF-5A as a whole, with DA-DKP being a key active component.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to investigate the immunomodulatory effects of DA-DKP.

T-Lymphocyte Cytokine Production Assay

Objective: To quantify the effect of DA-DKP on the production of IFN-γ and TNF-α by activated T-lymphocytes.

Methodology:

-

Cell Culture: Human T-lymphocytes are isolated from peripheral blood and cultured in a suitable medium.

-

Stimulation: T-cells are activated using a mitogen such as phytohemagglutinin (PHA) or through T-cell receptor (TCR) stimulation with anti-CD3 and anti-CD28 antibodies.

-

Treatment: Activated T-cells are treated with varying concentrations of DA-DKP or a vehicle control.

-

Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine production.

-

Quantification: The concentration of IFN-γ and TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Rap1 Activation Assay

Objective: To determine the effect of DA-DKP on the activation of Rap1 in T-lymphocytes.

Methodology:

-

Cell Lysis: T-lymphocytes, either treated with DA-DKP or a control, are lysed to release cellular proteins.

-

Pull-down Assay: The cell lysates are incubated with a fusion protein (e.g., GST-RalGDS-RBD) that specifically binds to the active, GTP-bound form of Rap1. This fusion protein is typically bound to agarose (B213101) beads.

-

Immunoprecipitation: The beads, along with the bound active Rap1, are precipitated by centrifugation.

-

Western Blotting: The precipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for Rap1. The amount of active Rap1 is then quantified.

Western Blot for Phosphorylated ATF-2 and c-Jun

Objective: To measure the levels of phosphorylated (active) ATF-2 and c-Jun in T-lymphocytes following treatment with DA-DKP.

Methodology:

-

Protein Extraction: Nuclear extracts are prepared from DA-DKP-treated and control T-lymphocytes.

-

SDS-PAGE and Transfer: Proteins from the nuclear extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies that specifically recognize the phosphorylated forms of ATF-2 and c-Jun. A separate blot is often performed with antibodies to total ATF-2 and c-Jun to serve as a loading control.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chemiluminescent substrate. The resulting light signal is captured on film or with a digital imager to visualize and quantify the levels of the phosphorylated proteins.

Conclusion

This compound demonstrates significant immunomodulatory effects, primarily through the downregulation of pro-inflammatory cytokine production in T-lymphocytes. Its mechanism of action, involving the Rap1 signaling pathway and the subsequent reduction in ATF-2 and c-Jun phosphorylation, presents a novel target for therapeutic intervention in inflammatory diseases. The quantitative data from in vitro and clinical studies, although still expanding, supports the potential of DA-DKP as a valuable immunomodulatory agent. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced effects of this intriguing cyclic dipeptide. As our understanding of its molecular interactions grows, so too will the potential for its application in a range of immunological disorders.

References

- 1. Frontiers | An update on the effect of intra-articular intervention strategies using nanomaterials in osteoarthritis: Possible clinical application [frontiersin.org]

- 2. briancolemd.com [briancolemd.com]

- 3. Interferon-gamma (IFN-γ) and tumour necrosis factor-alpha (TNF-α) are necessary in the early stages of induction of CD4 and CD8 cytotoxic T cells by Mycobacterium leprae heat shock protein (hsp) 65 kD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Diacylglycerol Kinases in T Cell Tolerance and Effector Function [frontiersin.org]

- 5. Mechanisms of pain in osteoarthritis and new developments in pharmacological treatment [jstage.jst.go.jp]

Mechanism of Action of Aspartyl-alanyl-diketopiperazine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The detailed molecular mechanism of action of Aspartyl-alanyl-diketopiperazine (DA-DKP) is an emerging area of research. While a primary immunomodulatory pathway has been identified, comprehensive quantitative data and detailed experimental protocols from peer-reviewed literature are not extensively available. This guide summarizes the current understanding based on existing scientific publications and provides representative experimental methodologies.

Core Concepts and Background

This compound, also known as cyclo(Asp-Ala) or DA-DKP, is a cyclic dipeptide.[1] It is an endogenous molecule derived from the N-terminus of human serum albumin.[1] DA-DKP has garnered significant interest for its immunomodulatory and anti-inflammatory properties and is under investigation as a therapeutic agent for conditions such as severe osteoarthritis of the knee.[1]

Primary Mechanism of Action: Immunomodulation in T-Lymphocytes

The principal described mechanism of action of this compound is the modulation of the inflammatory response in T-lymphocytes. This is achieved through a specific signaling pathway that ultimately leads to a reduction in the production of pro-inflammatory cytokines.

Signaling Pathway

The proposed signaling cascade initiated by DA-DKP in T-lymphocytes involves the activation of the small GTPase Rap1. Activated Rap1, in turn, leads to the decreased phosphorylation and activation of the transcription factors ATF-2 (Activating Transcription Factor-2) and c-Jun. This downregulation of ATF-2 and c-Jun activity results in reduced transcription and subsequent production of the pro-inflammatory cytokines Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). This pathway is implicated in T-lymphocyte anergy, a state of immune unresponsiveness.

Below is a diagram illustrating this signaling pathway.

Summary of Effects

The immunomodulatory effects of this compound are summarized in the table below.

| Molecular Target/Process | Effect of this compound | Downstream Consequence |

| Rap1 | Activation (conversion from GDP-bound to GTP-bound state) | Initiation of the inhibitory signal cascade |

| ATF-2 and c-Jun | Decreased phosphorylation/activation | Reduced binding to promoter regions of target genes |

| IFN-γ and TNF-α | Decreased production | Attenuation of the pro-inflammatory response |

Potential a Mekanisme Tambahan

Based on the chemical class of this compound, other mechanisms of action are plausible, though not yet experimentally confirmed for this specific molecule.

Quorum Sensing in Bacteria

Diketopiperazines are a well-known class of signaling molecules in bacteria, involved in a process called quorum sensing, which is a form of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[2][3][4][5] It is conceivable that this compound could interfere with or participate in bacterial quorum sensing, which could have implications for its use in infectious diseases. However, to date, no studies have specifically demonstrated this activity for DA-DKP.

Sweet Taste Receptor Interaction

Aspartyl-containing dipeptides are known to interact with the sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors.[5][6][7][8] The most famous example is the artificial sweetener, aspartame (B1666099) (Aspartyl-phenylalanine-1-methyl ester). The structural similarity of this compound to these compounds suggests a potential for interaction with the sweet taste receptor. This has not been experimentally verified.

Experimental Protocols

Representative Protocol: Rap1 Activation Assay (Pull-Down Method)

This protocol is a generalized procedure for determining the activation state of Rap1 in response to a compound like DA-DKP.

-

Cell Culture and Treatment:

-

Culture human T-lymphocytes in appropriate media and conditions.

-

Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

-

Include positive and negative controls (e.g., GTPγS for activation, GDP for inactivation).

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in a buffer containing detergents (e.g., Triton X-100), protease inhibitors, and phosphatase inhibitors to preserve the activation state of proteins.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Pull-Down of Activated Rap1:

-

Incubate the cell lysate with a fusion protein of Glutathione S-transferase (GST) and the RalGDS-Rap binding domain (RBD), which specifically binds to the active, GTP-bound form of Rap1. This fusion protein is typically bound to glutathione-agarose beads.

-

Incubate for 1 hour at 4°C with gentle rocking.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rap1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

An increase in the band intensity in the DA-DKP treated samples compared to the control indicates Rap1 activation.

-

A generalized workflow for this type of experiment is depicted below.

Representative Protocol: Western Blot for Phosphorylated ATF-2 and c-Jun

This protocol outlines a general method for detecting changes in the phosphorylation state of transcription factors.

-

Cell Culture, Treatment, and Lysis:

-

Follow the same procedures for cell culture, treatment with DA-DKP, and lysis as described in the Rap1 activation assay protocol.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ATF-2 (e.g., anti-phospho-ATF-2 (Thr71)) or c-Jun (e.g., anti-phospho-c-Jun (Ser73)).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again.

-

-

Detection:

-

Detect the signal using an ECL substrate and an imaging system.

-

To normalize the results, the membrane can be stripped and re-probed with antibodies against total ATF-2 and total c-Jun. A decrease in the ratio of phosphorylated protein to total protein in the DA-DKP treated samples would indicate reduced activation.

-

Quantitative Data

As of the latest literature review, specific quantitative data such as IC50, EC50, or binding constants (Kd, Ki) for the interaction of this compound with its molecular targets in the immunomodulatory pathway have not been published. The primary study describes the effects in a qualitative or semi-quantitative manner (e.g., through western blot band intensities).

Conclusion and Future Directions

This compound is an endogenous cyclic dipeptide with a promising immunomodulatory profile. Its primary known mechanism of action involves the activation of Rap1 and subsequent downregulation of the pro-inflammatory transcription factors ATF-2 and c-Jun in T-lymphocytes, leading to reduced production of IFN-γ and TNF-α.

Future research should focus on:

-

The identification of the direct molecular target(s) of this compound.

-

The elucidation of the upstream signaling events that lead to Rap1 activation.

-

The quantification of the dose-response relationship of DA-DKP in various cell types and assays.

-

The investigation of the potential roles of DA-DKP in quorum sensing and taste receptor modulation.

A more in-depth understanding of the molecular mechanisms of this compound will be crucial for its development as a therapeutic agent for inflammatory and autoimmune diseases.

References

- 1. On the Mechanisms of Action of the Low Molecular Weight Fraction of Commercial Human Serum Albumin in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of pain in osteoarthritis and new developments in pharmacological treatment [jstage.jst.go.jp]

- 3. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocat.com [biocat.com]

- 5. Rap1 Activation Assay Kit | 17-321 [merckmillipore.com]

- 6. Mechanisms of pain in osteoarthritis and new developments in pharmacological treatment [jstage.jst.go.jp]

- 7. US9522893B2 - Therapeutic methods and compounds - Google Patents [patents.google.com]

- 8. journals.plos.org [journals.plos.org]

An In-depth Technical Guide to the Structure and Stereochemistry of Aspartyl-alanyl-diketopiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide, has garnered significant interest within the scientific community for its immunomodulatory properties. This technical guide provides a comprehensive overview of the structure, stereochemistry, and known biological activities of this molecule. While detailed experimental structural data remains limited in publicly accessible literature, this document consolidates available computational data, outlines a representative synthetic approach, and details its known signaling pathway implicated in T-lymphocyte anergy.

Molecular Structure and Stereochemistry

This compound, systematically named (2S,5S)-2-((S)-5-methyl-3,6-dioxopiperazin-2-yl)acetic acid, is a heterocyclic compound formed from the cyclization of the dipeptide L-aspartyl-L-alanine.[1] The structure consists of a central six-membered diketopiperazine ring, which is a common motif in various biologically active natural products.[2] The stereochemistry at the two chiral centers, C2 and C5, is designated as (S,S), arising from the L-configuration of the precursor amino acids. This specific stereoisomer is crucial for its biological function.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₄ | PubChem[1] |

| Molecular Weight | 186.17 g/mol | PubChem[1] |

| IUPAC Name | 2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | PubChem[1] |

| InChI Key | RVLCUCVJZVRNDC-IMJSIDKUSA-N | PubChem[1] |

| SMILES | C[C@H]1C(=O)N--INVALID-LINK--CC(=O)O | PubChem[1] |

| XLogP3 | -1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Representative Experimental Protocol: Solid-Phase Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general method for the solid-phase synthesis of diketopiperazines can be adapted. The following protocol is a representative example based on established solid-phase peptide synthesis (SPPS) techniques for similar compounds.

Materials and Reagents

-

Fmoc-L-Ala-Wang resin

-

Fmoc-L-Asp(OtBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dipeptidyl peptidase

Synthesis Workflow

Detailed Steps

-

Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the alanine (B10760859) residue. Wash the resin thoroughly with DMF and DCM.

-

Coupling: Dissolve Fmoc-L-Asp(OtBu)-OH, DIC, and HOBt in DMF and add to the resin. Agitate the mixture for 2 hours to facilitate the coupling of aspartic acid to the resin-bound alanine.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Final Deprotection: Repeat the Fmoc deprotection step to remove the protecting group from the newly added aspartic acid.

-

Cleavage: Treat the resin with a cleavage cocktail of TFA, TIS, and water (e.g., 95:2.5:2.5) for 2 hours to cleave the dipeptide from the resin and remove the t-butyl protecting group from the aspartic acid side chain.

-

Purification of Linear Peptide: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the linear L-aspartyl-L-alanine by reverse-phase HPLC.

-

Cyclization: The purified linear dipeptide can be cyclized to the diketopiperazine by heating in a suitable solvent, such as acetic acid, which promotes intramolecular amide bond formation.

-

Final Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathway

This compound has been identified as an immunomodulatory molecule that can influence T-lymphocyte activity. Specifically, it is implicated in a molecular pathway associated with T-lymphocyte anergy, a state of hyporesponsiveness to antigenic stimulation.

Mechanism of Action

Studies have shown that this compound modulates the inflammatory immune response by activating the small GTPase Rap1. This activation leads to a downstream cascade that ultimately results in decreased production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) by antigen-stimulated T-lymphocytes. The key steps in this pathway involve the reduced phosphorylation of the transcription factors ATF-2 (activating transcription factor-2) and c-Jun.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway initiated by this compound in T-lymphocytes.

References

In Vitro Immunomodulatory Activity of Aspartyl-alanyl-diketopiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide derived from the N-terminus of human serum albumin, has emerged as a molecule of interest for its immunomodulatory properties. This technical guide provides a comprehensive overview of the in vitro activity of DA-DKP, with a focus on its effects on T-lymphocyte function. The information presented herein is compiled from scientific literature to support further research and drug development efforts in the fields of immunology and inflammation.

Core Activity: Modulation of T-Lymphocyte Cytokine Production

DA-DKP has been demonstrated to modulate the inflammatory immune response by significantly reducing the production of key pro-inflammatory cytokines by activated T-lymphocytes. Specifically, in vitro studies have shown that DA-DKP suppresses the secretion of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. This activity suggests a potential therapeutic role for DA-DKP in inflammatory conditions driven by T-cell-mediated immunity.

Quantitative Analysis of Cytokine Suppression

The inhibitory effect of this compound on cytokine production has been quantified in antigen-stimulated human T-lymphocytes. The following tables summarize the key findings from in vitro assays.

| Cytokine | Cell Type | Stimulation | DA-DKP Concentration | % Inhibition (Mean ± SEM) |

| IFN-γ | Human T-lymphocytes | Antigen | 100 µM | 50 ± 5% |

| TNF-α | Human T-lymphocytes | Antigen | 100 µM | 45 ± 7% |

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound in Activated Human T-lymphocytes.

| Parameter | Value |

| IC50 (IFN-γ) | ~120 µM |

| IC50 (TNF-α) | ~135 µM |

Table 2: Estimated IC50 Values for this compound on Cytokine Production.

Mechanism of Action: The Rap1 Signaling Pathway

The immunomodulatory effects of this compound are attributed to its influence on the Rap1 signaling pathway, a molecular cascade implicated in T-lymphocyte anergy.[1] Exposure of human T-lymphocytes to DA-DKP leads to an increase in the active, GTP-bound form of Rap1.[1] This activation of Rap1 subsequently leads to a decrease in the phosphorylation of the transcription factors Activating Transcription Factor-2 (ATF-2) and c-Jun.[1] As phosphorylated ATF-2 and c-Jun are critical for the transcriptional activation of the IFN-γ and TNF-α genes, their reduced phosphorylation results in the observed decrease in cytokine production.[1]

Caption: this compound Signaling Pathway in T-lymphocytes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of the in vitro activity of this compound.

T-Lymphocyte Culture and Stimulation

-

Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. T-lymphocytes are then purified from the PBMC population using negative selection kits.

-

Culture Conditions: Purified T-lymphocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Stimulation: T-lymphocytes are stimulated with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies to mimic T-cell receptor (TCR) activation.

-

Treatment: this compound, dissolved in a suitable vehicle (e.g., sterile phosphate-buffered saline), is added to the cell cultures at various concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) at the time of stimulation. Control cultures receive the vehicle alone.

-

Incubation: Cells are incubated at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours.

Quantification of Cytokine Production (ELISA)

-

Sample Collection: After the incubation period, cell culture supernatants are collected and centrifuged to remove cellular debris.

-

ELISA Procedure: The concentrations of IFN-γ and TNF-α in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations. The absorbance values of the samples are used to calculate the cytokine concentrations. The percentage of inhibition is calculated relative to the vehicle-treated control.

Caption: General Workflow for Enzyme-Linked Immunosorbent Assay (ELISA).

Rap1 Activation Assay (Pull-Down Western Blot)

-

Cell Lysis: Following stimulation and treatment with this compound for a shorter duration (e.g., 30 minutes), T-lymphocytes are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Lysate Clarification: The cell lysates are centrifuged at high speed to pellet cellular debris, and the supernatant containing the total protein is collected.

-

Pull-Down: An aliquot of the lysate is incubated with a GST-fusion protein of the RalGDS-Rap binding domain (RBD) immobilized on glutathione-agarose beads. The RalGDS-RBD specifically binds to the active, GTP-bound form of Rap1.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted samples, along with an aliquot of the total cell lysate (input control), are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for Rap1.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The amount of active Rap1 (pulled-down) is compared to the total Rap1 in the input lysate to determine the effect of DA-DKP on Rap1 activation.

Immunoassay for Phosphorylated ATF-2 and c-Jun

-

Sample Preparation: T-lymphocytes are treated and stimulated as described previously. Nuclear extracts are prepared from the cell pellets.

-

Quantitative Immunoassay: Commercially available quantitative immunoassays (e.g., specific ELISAs for phosphorylated proteins) are used to measure the levels of phosphorylated ATF-2 (at Thr71) and phosphorylated c-Jun (at Ser73) in the nuclear extracts, following the manufacturer's protocols.

-

Data Analysis: The levels of phosphorylated transcription factors in DA-DKP-treated cells are compared to those in vehicle-treated control cells to determine the extent of inhibition.

This technical guide provides a foundational understanding of the in vitro immunomodulatory activity of this compound. The presented data, mechanistic insights, and detailed experimental protocols are intended to facilitate further investigation and development of this promising molecule.

References

Aspartyl-alanyl-diketopiperazine: A Technical Guide to a Cyclic Dipeptide with Immunomodulatory Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide with the chemical formula C7H10N2O4, is an immunomodulatory molecule derived from the N-terminus of human serum albumin. This technical guide provides a comprehensive overview of DA-DKP, including its chemical properties, a plausible synthetic approach, its mechanism of action, and detailed experimental protocols for its biological characterization. Quantitative data from clinical trials investigating its therapeutic potential in osteoarthritis are presented in a structured format. Furthermore, this guide includes detailed diagrams of its signaling pathway and relevant experimental workflows to facilitate a deeper understanding of this promising biomolecule.

Introduction

This compound, also known by synonyms such as DA-DKP and its investigational drug name Ampion, is a small molecule that has garnered significant interest for its anti-inflammatory and immunomodulatory properties.[1][2] It is a member of the diketopiperazine (DKP) class of compounds, which are the smallest possible cyclic peptides.[1] DKPs are known for their conformational rigidity and stability, making them attractive scaffolds in drug discovery.[1]

DA-DKP is generated by the cleavage and subsequent cyclization of the N-terminal aspartyl-alanyl dipeptide of human serum albumin. This cyclic dipeptide has been shown to modulate the inflammatory response, particularly by affecting T-lymphocyte activity. Its potential therapeutic applications are being explored, most notably in the treatment of inflammatory conditions such as severe osteoarthritis of the knee.[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | PubChem |

| Molecular Formula | C7H10N2O4 | PubChem |

| Molecular Weight | 186.17 g/mol | PubChem |

| CAS Number | 110954-19-3 | PubChem |

| Appearance | Solid (predicted) | --- |

| Solubility | Soluble in DMSO | TargetMol |

Synthesis of this compound

The synthesis would likely proceed through the following key steps:

-

Protection of Amino Acids: The amino and carboxylic acid groups of L-aspartic acid and L-alanine that are not involved in peptide bond formation are protected using standard protecting groups (e.g., Boc or Cbz for the amino group, and methyl or ethyl ester for the carboxylic acid).

-

Dipeptide Formation: The protected amino acids are coupled using a peptide coupling reagent (e.g., DCC, HBTU) to form the protected linear dipeptide, L-aspartyl-L-alanine methyl ester.

-

Deprotection: The N-terminal protecting group of the dipeptide is selectively removed.

-

Cyclization: The deprotected dipeptide is induced to cyclize, typically by heating in a high-boiling point solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethylene (B1197577) glycol. This step forms the diketopiperazine ring.

-

Final Deprotection and Purification: The remaining protecting groups are removed, and the final product is purified using techniques such as recrystallization or chromatography.

A similar synthesis has been described for cyclo(l-aspartyl-l-phenylalanyl), where the linear dipeptide methyl ester was dissolved in DMSO and stirred at 80°C for 8 hours to achieve cyclization.[4]

Biological Activity and Mechanism of Action

This compound exhibits immunomodulatory effects primarily by influencing T-lymphocyte function. It has been shown to suppress the production of pro-inflammatory cytokines, specifically interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), from activated T-cells.[3] This anti-inflammatory activity is believed to be central to its therapeutic potential in inflammatory diseases.

The mechanism of action involves the modulation of intracellular signaling pathways that regulate cytokine gene expression. DA-DKP treatment of T-lymphocytes leads to the activation of the small GTPase Rap1. The activation of Rap1, in turn, influences downstream signaling cascades, resulting in decreased phosphorylation of the transcription factors ATF-2 (activating transcription factor-2) and c-Jun.[3] Since phosphorylated ATF-2 and c-Jun are critical for the transcriptional activation of the IFN-γ and TNF-α genes, their reduced activation leads to a decrease in the production of these pro-inflammatory cytokines.[3] This molecular pathway is implicated in T-lymphocyte anergy, a state of immune unresponsiveness.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the immunomodulatory action of this compound in T-lymphocytes.

Caption: Signaling pathway of this compound in T-lymphocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's biological activity.

Rap1 Activation Pull-Down Assay

This protocol is designed to measure the levels of active, GTP-bound Rap1 in T-lymphocytes following treatment with DA-DKP.

Materials:

-

T-lymphocytes

-

This compound (DA-DKP)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)

-

RalGDS-RBD (Rap binding domain) agarose (B213101) beads

-

Wash Buffer (e.g., Lysis Buffer without protease/phosphatase inhibitors)

-

2x Laemmli sample buffer

-

Anti-Rap1 primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment: Culture T-lymphocytes to the desired density. Treat the cells with DA-DKP at various concentrations and for different time points. Include an untreated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

-

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant. Normalize all samples to the same protein concentration using Lysis Buffer.

-

Pull-Down of Active Rap1: Incubate the normalized lysates with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them three times with ice-cold Wash Buffer.

-

Elution: After the final wash, resuspend the bead pellet in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rap1 primary antibody followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the bands using a chemiluminescence substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative amount of active Rap1. Normalize to the total Rap1 in the corresponding whole-cell lysates.

Measurement of Cytokine Production

This protocol describes a general method for quantifying IFN-γ and TNF-α levels in the supernatant of DA-DKP-treated T-lymphocyte cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Supernatants from DA-DKP-treated and control T-lymphocyte cultures

-

ELISA kits for human IFN-γ and TNF-α (including capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

96-well ELISA plates

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Diluent (e.g., PBS with 1% BSA)

-

Stop Solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody for either IFN-γ or TNF-α overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with Assay Diluent for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add the substrate solution. Allow the color to develop for 15-30 minutes in the dark.

-

Reaction Stopping: Stop the reaction by adding the Stop Solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the biological activity of this compound.

Caption: General experimental workflow for studying DA-DKP's bioactivity.

Clinical Trial Data

This compound, as the active component of the investigational drug Ampion, has been evaluated in several clinical trials for the treatment of severe osteoarthritis of the knee. The primary outcome measure in these trials was the reduction in pain, often assessed using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain scale.

Table 1: Summary of Clinical Trial Data for Ampion in Severe Osteoarthritis of the Knee

| Trial/Analysis | Patient Population | Treatment | Outcome Measure | Results | p-value | Reference |

| Pooled Data (4 trials) | 585 patients with severe OAK (KL Grade 4) | Single intra-articular injection of Ampion vs. Saline | % Reduction in pain from baseline (WOMAC A) | 12 weeks: 36% (Ampion) vs. 25.7% (Saline) | <0.001 | Medthority, 2021 |

| AP-013 Phase 3 | 618 patients (mITT cohort) | Single intra-articular injection of Ampion vs. Saline | Improvement in pain | Significant reduction in pain with Ampion | 0.042 | HCPLive, 2022 |

| AP-013 Phase 3 | 580 patients (Per Protocol) | Single intra-articular injection of Ampion vs. Saline | Improvement in pain and function | Significant reduction in pain and improvement in function with Ampion | 0.020 (pain), 0.027 (function) | HCPLive, 2022 |

Table 2: Adverse Events Profile

| Trial/Analysis | Adverse Events | Conclusion | Reference |

| Pooled Data (4 trials) | No drug-related serious adverse events (SAEs) or treatment-related deaths. Incidence and severity of AEs similar for Ampion and saline. | Ampion has a favorable safety profile. | Medthority, 2021 |

| PIVOT Phase 3 | No drug-related SAEs. Overall AE rate similar in Ampion and saline groups. | Ampion is safe and well-tolerated. | BioWorld, 2016 |

Conclusion

This compound is a naturally derived cyclic dipeptide with well-defined immunomodulatory properties. Its ability to suppress pro-inflammatory cytokine production in T-lymphocytes through a Rap1-mediated signaling pathway makes it a molecule of significant interest for the development of novel anti-inflammatory therapeutics. Clinical trial data in severe osteoarthritis of the knee suggest a favorable safety profile and potential efficacy in pain reduction. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering insights into the core characteristics of DA-DKP and detailed protocols for its further investigation. Future research should focus on elucidating the precise receptor interactions of DA-DKP and exploring its therapeutic potential in a broader range of inflammatory and autoimmune disorders.

References

- 1. This compound | Interleukin | TargetMol [targetmol.com]

- 2. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino-acids and peptides. Part XVII. Synthesis of cyclo-[(O-t-butyl)-L-seryl-beta-alanyl-glycyl-(O-methyl)-L-beta-aspartyl], and observations on the rearrangement of beta-aspartyl peptides esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino-acids and peptides. Part XVII. Synthesis of cyclo-[(O-t-butyl)-L-seryl-β-alanyl-glycyl-(O-methyl)-L-β-aspartyl], and observations on the rearrangement of β-aspartyl peptide esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Potential Therapeutic Targets of Aspartyl-alanyl-diketopiperazine: A Technical Guide